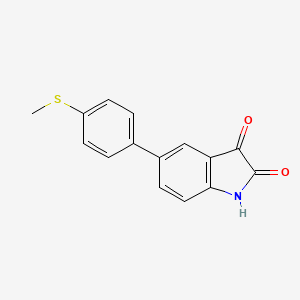

5-(4-(Methylthio)phenyl)indoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2S |

|---|---|

Molecular Weight |

269.3 g/mol |

IUPAC Name |

5-(4-methylsulfanylphenyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |

InChI Key |

UVJIBTZZNDLXNG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Methylthio Phenyl Indoline 2,3 Dione and Its Analogues

Established and Emerging Synthetic Routes to Indoline-2,3-diones

The indoline-2,3-dione, or isatin (B1672199), framework is a cornerstone in heterocyclic chemistry, serving as a precursor for a multitude of biologically active compounds. nih.govbenthamdirect.com Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies.

Classical Approaches for Isatin Synthesis

Two of the most venerable and widely employed methods for constructing the isatin core are the Sandmeyer and Stolle syntheses.

The Sandmeyer Isatin Synthesis , first reported in 1919, is a robust two-step process starting from anilines. irapa.orgsynarchive.com In the first step, the aniline (B41778) is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an α‐isonitrosoacetanilide intermediate. synarchive.combiomedres.us This intermediate is then isolated and subjected to cyclization promoted by a strong acid, typically concentrated sulfuric acid, which triggers an intramolecular electrophilic substitution to furnish the isatin ring with yields often exceeding 75%. irapa.orgdergipark.org.tr The mechanism involves the formation of a glyoxamide which then reacts with hydroxylamine to yield the oximinoacetanilide intermediate; subsequent heating in acid facilitates the ring-closing reaction. nih.gov While effective, the Sandmeyer method requires harsh acidic conditions and may be less suitable for anilines bearing electron-donating groups. irapa.org

The Stolle Synthesis offers a significant alternative, particularly for N-substituted isatins. irapa.org This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. dergipark.org.trchemicalbook.com This intermediate is subsequently cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to yield the desired indoline-2,3-dione. biomedres.usdergipark.org.tr The Stolle synthesis is often favored for its versatility and effectiveness in producing a wide range of isatin derivatives. biomedres.us

Synthesis of Substituted Indoline-2,3-dione Precursors

The synthesis of substituted isatins, such as the target molecule, typically begins with appropriately substituted anilines. dergipark.org.tr To achieve substitution at the 5-position of the isatin ring, a 4-substituted aniline is used as the starting material. For instance, in the Sandmeyer synthesis, reacting a 4-substituted aniline with chloral hydrate and hydroxylamine hydrochloride yields a substituted isonitrosoacetanilide. dergipark.org.tr This precursor, upon cyclization in sulfuric acid, gives the corresponding 5-substituted indoline-2,3-dione. nih.govdergipark.org.tr This approach is a common strategy for introducing substituents onto the benzene (B151609) ring of the isatin core, as the substitution pattern of the final product is dictated by the starting aniline. nih.gov However, the efficiency of these classical reactions can be diminished when the aniline precursors have increased lipophilicity or complex substitution patterns, sometimes resulting in low yields of the intermediate. nih.gov

Targeted Synthesis of 5-(4-(Methylthio)phenyl)indoline-2,3-dione

The specific synthesis of this compound requires a strategy that not only forms the isatin core but also precisely installs the 4-(methylthio)phenyl group at the C-5 position.

Regioselective Functionalization at the 5-Position of the Indoline-2,3-dione Scaffold

Achieving regioselectivity at the 5-position is crucial. As mentioned, the most straightforward method is to begin the synthesis with a pre-functionalized precursor, namely a 4-substituted aniline, which directs the substitution pattern in the final isatin product. nih.gov

Alternatively, direct functionalization of the isatin core can be employed. Electrophilic aromatic substitution reactions on the isatin ring, such as nitration or halogenation, are known to occur preferentially at the C-5 and C-7 positions. researchgate.netijcrt.org By carefully controlling reaction conditions, it is possible to favor substitution at the C-5 position. For example, direct bromination of isatin can yield 5-bromo-1H-indole-2,3-dione, a key intermediate for subsequent functionalization. iucr.orgresearchgate.net More advanced methods involving transition-metal-catalyzed C-H functionalization are also emerging, which can offer high regioselectivity. nih.govnih.gov These techniques may use a directing group to guide the functionalization to a specific C-H bond on the benzene ring of the indole (B1671886) system. nih.govacs.org

Introduction of the 4-(Methylthio)phenyl Moiety

The introduction of the aryl group at the C-5 position is most effectively accomplished using modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming carbon-carbon bonds. youtube.comresearchgate.net

A plausible and efficient synthetic route involves the Suzuki coupling of a 5-halo-indoline-2,3-dione (e.g., 5-bromo-1H-indole-2,3-dione) with 4-(methylthio)phenylboronic acid. researchgate.netmdpi.com The 5-bromo-isatin precursor is commercially available or can be synthesized, iucr.org and 4-(methylthio)phenylboronic acid is also a commercially available reagent. sigmaaldrich.com The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a suitable ligand and a base. youtube.commdpi.com

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst adds to the 5-bromo-isatin, forming a Pd(II) intermediate. youtube.com

Transmetalation : The 4-(methylthio)phenyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. youtube.comyoutube.com

Reductive Elimination : The two organic fragments (the isatin-5-yl and the 4-(methylthio)phenyl groups) couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Optimization of Reaction Conditions and Yields

The success and yield of the Suzuki-Miyaura coupling are highly dependent on the specific reaction conditions. researchgate.net Optimization involves the careful selection of the catalyst, ligand, base, and solvent.

| Parameter | Options | General Impact on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The choice of catalyst precursor affects the formation of the active Pd(0) species. Pre-catalysts can offer improved stability and handling. mdpi.comrsc.org |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions involving heterocyclic compounds. mdpi.comacs.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for the transmetalation step. Its strength and solubility can significantly influence the reaction rate and yield. Inorganic bases are commonly used. researchgate.netresearchgate.net |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O mixtures | The solvent system must solubilize the reactants and facilitate the reaction. Aprotic polar solvents or mixtures with water are frequently employed. researchgate.net |

| Temperature | Room temperature to >100 °C | Higher temperatures often increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key to achieving a good yield in a reasonable time. rsc.orgresearchgate.net |

For the synthesis of 5-aryl-indoline-2,3-diones, typical conditions might involve a catalyst system like PdCl₂(dppf) or Pd(PPh₃)₄ with a base such as K₂CO₃ or K₃PO₄ in a solvent like dioxane or a DMF/water mixture, often heated to temperatures between 70-100 °C. researchgate.netresearchgate.net The specific yields would depend on the precise optimization of these parameters for the given substrates. After the coupling reaction, standard purification techniques such as column chromatography would be used to isolate the final product, this compound.

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isatin derivatives to minimize environmental impact, reduce waste, and improve energy efficiency. chemicaljournals.com These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to create more sustainable synthetic pathways.

Solvent-Free and Mechanochemical Syntheses

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate the use of volatile and often hazardous organic solvents. researchgate.net Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a prominent solvent-free technique. These reactions are often faster, more efficient, and produce higher yields compared to traditional solution-based methods.

For the synthesis of isatin analogues, grinding methods have been successfully employed. For instance, the multicomponent reaction of isatins, malononitrile (B47326), and bicyclic C-H acids can be performed by grinding the reactants with a pestle and mortar at room temperature, yielding substituted spiro-oxindoles in as little as 15 minutes with yields of 90-98%. arkat-usa.org This approach, catalyzed by simple sodium acetate (B1210297), significantly reduces waste and energy consumption. arkat-usa.org Similarly, ball-milling has been used for the coupling of isatins with isocyanates under solvent-free or liquid-assisted grinding (LAG) conditions, demonstrating the versatility of mechanochemistry in derivatizing the isatin core. researchgate.net

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Isatin Derivatives

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Spiro-oxindole Synthesis (3-component) | Solvent-Free Grinding | Isatin, Malononitrile, CH-acid, AcONa, 25°C | 15 min | 90-98% | arkat-usa.org |

| Isatin-Isocyanate Coupling | Ball-Milling | Isatin, Isocyanate, Catalyst, 30 Hz | 2-4 h | Up to 96% | researchgate.net |

| 5-Arylidine Barbituric Acid Synthesis | Solvent-Free Grinding | Aldehyde, Barbituric Acid, AcONa, 25°C | 5-10 min | 85-95% |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating organic reactions. scispace.com By utilizing microwave energy, which directly heats polar molecules in the reaction mixture, MAOS can dramatically reduce reaction times from hours or days to minutes, often leading to increased yields and cleaner products. chemicaljournals.comijnrd.org This technique aligns with green chemistry principles by significantly improving energy efficiency. chemicaljournals.com

The synthesis of 5-arylisatins, the core structure of this compound, is particularly amenable to MAOS. A key step in forming this structure is the Suzuki coupling reaction between 5-bromoisatin (B120047) and an appropriate arylboronic acid. Research has shown that this transformation can be efficiently carried out using microwave irradiation, affording various 5-arylisatin derivatives in high yields with reaction times of just 10-20 minutes. nih.gov This rapid and efficient method is a significant improvement over conventional heating protocols. ijnrd.org MAOS has also been applied to various other reactions involving isatins, such as the synthesis of spirooxindole derivatives and other heterocyclic systems. nih.govuc.pt

Catalytic Methodologies for Sustainable Production

The use of catalysts is fundamental to sustainable chemistry as they can increase reaction efficiency, reduce temperatures, and allow for the use of more benign reagents. In the synthesis of isatin and its analogues, a variety of catalytic systems have been developed to improve sustainability.

Metal-free catalytic systems offer an attractive alternative to traditional methods that rely on heavy or precious metals. For example, a metal-free synthesis of N-substituted isatins has been developed using an I2-DMSO catalyst system, which proceeds via C-H bond activation and subsequent cyclization of 2-amino acetophenones. dergipark.org.tr For multicomponent reactions that produce complex isatin-based heterocycles, novel nanocatalysts such as Ag/Fe3O4/SiO2@MWCNTs have been employed. chemrevlett.com These catalysts can be used in aqueous media at room temperature and are often recoverable and reusable, adding to the sustainability of the process. uc.pt Even simple, inexpensive salts like sodium acetate or potassium fluoride (B91410) have proven effective as catalysts in solvent-free grinding reactions for the synthesis of spiro-oxindoles from isatins. arkat-usa.org

Advanced Synthetic Strategies for this compound

The construction of complex molecules like this compound often requires advanced synthetic strategies that can form key chemical bonds with high efficiency and selectivity. Multi-component reactions and palladium-catalyzed cross-coupling reactions are two of the most powerful approaches used to assemble the 5-aryl isatin scaffold.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov Isatin is an excellent substrate for MCRs, leading to a vast diversity of complex heterocyclic structures, particularly spirooxindoles. uc.pt

A common and powerful MCR involving isatin is the 1,3-dipolar cycloaddition reaction. In this process, isatin reacts with an amino acid (such as proline) to generate an intermediate azomethine ylide in situ. This dipole then reacts with a third component, an electron-deficient alkene or alkyne (dipolarophile), to yield complex spiropyrrolidine-oxindole derivatives. uevora.pt These reactions can be performed under green conditions, such as using microwave irradiation in water without a catalyst, to produce novel spiro-heterocycles. uc.pt While MCRs are primarily used to build complex scaffolds onto a pre-existing isatin core rather than forming the 5-aryl bond itself, they represent a key strategy for derivatizing the final molecule to create libraries of structurally diverse compounds. uevora.pt

Palladium-Catalyzed C-H Functionalization and Coupling Reactions

Palladium-catalyzed reactions are among the most powerful and versatile tools for forming carbon-carbon bonds in modern organic synthesis. youtube.com They are particularly crucial for the synthesis of 5-arylisatins, as they enable the direct coupling of an aryl group to the C-5 position of the indoline-2,3-dione core.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation. nih.gov This reaction typically involves the coupling of a 5-halo-isatin, most commonly 5-bromoisatin, with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov To synthesize this compound, the reaction would couple 5-bromoisatin with 4-(methylthio)phenylboronic acid. This method has been shown to be highly effective, especially when enhanced by microwave irradiation, which can produce a range of 5-arylisatin derivatives in high yields (70-80%) within minutes. nih.gov

Table 2: Synthesis of 5-Arylisatin Analogues via Microwave-Assisted Suzuki Coupling

| Arylboronic Acid | Product (5-Arylisatin) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 5-Phenylisatin (B182446) | 15 | 78 | nih.gov |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)isatin | 10 | 80 | nih.gov |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)isatin | 15 | 75 | nih.gov |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)isatin | 20 | 72 | nih.gov |

| 4-Formylphenylboronic acid | 5-(4-Formylphenyl)isatin | 15 | 70 | nih.gov |

Data derived from the microwave-assisted synthesis of 5-arylisatins from 5-bromoisatin. nih.gov

In addition to coupling reactions, palladium-catalyzed C-H functionalization offers a more atom-economical approach by directly converting a C-H bond on the isatin ring into a C-C bond, avoiding the need for pre-halogenation. nih.gov While direct C-5 arylation of the isatin core is challenging, Pd-catalyzed intramolecular C-H functionalization of anilide precursors is a known strategy for constructing the isatin ring itself. nih.gov These advanced catalytic methods underscore the power of palladium in accessing the specific molecular architecture of this compound.

Electrochemical Synthesis Approaches

Direct electrochemical synthesis of this compound has not been extensively documented in scientific literature. However, a plausible multi-step electrochemical pathway can be conceptualized based on established electrochemical transformations of isatin and related heterocyclic compounds. This approach would likely involve two primary stages: the electrochemical synthesis of a key intermediate, 5-halo-isatin, followed by an electrochemical cross-coupling reaction to introduce the 4-(methylthio)phenyl group.

A. Electrochemical Synthesis of 5-Halo-Isatin Intermediates

The initial step towards the target molecule via an electrochemical route would involve the halogenation of the isatin scaffold, specifically at the 5-position. Electrochemical halogenation presents a safer and more controlled alternative to traditional chemical methods.

Electrochemical Bromination of Isatin:

The electrochemical bromination of aromatic compounds is a well-established process that can be adapted for isatin. This method typically involves the in-situ generation of a brominating agent from a bromide salt at an anode.

Reaction Principle: In a typical setup, a solution of isatin in a suitable solvent containing a bromide salt (e.g., NaBr, KBr, or a tetraalkylammonium bromide) as both the electrolyte and the bromine source is subjected to electrolysis. At the anode, the bromide ions are oxidized to generate bromine (Br₂) or a related reactive bromine species. This electrochemically generated bromine then acts as the electrophile in the electrophilic aromatic substitution reaction with the isatin molecule. The electron-donating nature of the amino group in the isatin ring directs the substitution primarily to the 5- and 7-positions. By carefully controlling the reaction conditions, such as the applied potential, current density, and reaction time, it is possible to achieve selective bromination at the 5-position.

Table 1: Proposed Electrochemical Bromination of Isatin

| Parameter | Condition |

| Substrate | Isatin |

| Reagent | Sodium Bromide (NaBr) or Potassium Bromide (KBr) |

| Solvent | Acetic Acid, Methanol (B129727), or Acetonitrile (B52724) |

| Electrodes | Platinum (Pt) or Graphite anode; Platinum (Pt) or Graphite cathode |

| Mode of Electrolysis | Constant current or constant potential |

| Product | 5-Bromoisatin |

Research Findings: While direct electrochemical bromination of isatin is not widely reported, studies on the electrochemical bromination of other aromatic and heterocyclic compounds demonstrate the feasibility of this approach. The use of N-bromosuccinimide (NBS) is a common chemical method for the bromination of isatin at the 5-position, and electrochemical methods can offer a more sustainable alternative by avoiding the use of such reagents. umz.ac.irreddit.com The in-situ generation of the brominating agent from a simple salt reduces waste and enhances safety. mdpi.com

B. Electrochemical Cross-Coupling for Arylation

The second crucial step is the introduction of the 4-(methylthio)phenyl group at the 5-position of the isatin ring. Electrochemical cross-coupling reactions, such as Suzuki-type couplings, are emerging as powerful tools in organic synthesis.

Electrochemically Mediated Suzuki-Type Coupling:

A traditional Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide. An electrochemical approach could either assist in the catalytic cycle or be the primary driver of the reaction.

Reaction Principle: An electrochemically driven Suzuki-type coupling could involve the reaction of 5-bromoisatin with (4-(methylthio)phenyl)boronic acid. In such a system, the electrochemical process could play a role in regenerating the active palladium catalyst or in facilitating the reductive elimination step of the catalytic cycle. The reaction would likely be carried out in a divided or undivided electrochemical cell with a palladium catalyst, a suitable supporting electrolyte, and a base.

Table 2: Proposed Electrochemical Suzuki-Type Coupling for the Synthesis of this compound

| Parameter | Condition |

| Substrates | 5-Bromoisatin, (4-(Methylthio)phenyl)boronic acid |

| Catalyst | Palladium-based catalyst (e.g., Pd(OAc)₂, Pd/C) |

| Base | Inorganic base (e.g., K₂CO₃, Na₂CO₃) |

| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) with an aqueous phase |

| Electrodes | Platinum (Pt) or Carbon-based electrodes |

| Mode of Electrolysis | Constant current or constant potential |

| Product | This compound |

Detailed Research Findings: While the direct electrochemical Suzuki-Miyaura coupling of 5-bromoisatin is a novel concept, the broader field of electrochemical arylation of heterocycles provides a strong foundation for its feasibility. nih.gov Research has demonstrated that electrochemical methods can be employed for various cross-coupling reactions, offering advantages in terms of milder reaction conditions and avoiding the use of chemical oxidants or reductants. The key challenge in developing such a method would be to optimize the electrochemical parameters to ensure efficient coupling and minimize side reactions. The stability of the isatin ring under the electrochemical conditions would also be a critical factor to consider.

Alternative Electrochemical Approaches:

Electrochemical C-H Arylation: A more direct, though challenging, approach would be the electrochemical C-H arylation of isatin at the C5 position. This would eliminate the need for pre-halogenation of the isatin ring. Such a reaction would likely involve the direct electrochemical activation of the C-H bond at the 5-position, followed by coupling with a suitable arylating agent. This area of electrochemical synthesis is a subject of ongoing research. rsc.org

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 5 4 Methylthio Phenyl Indoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular framework and substitution pattern of 5-(4-(methylthio)phenyl)indoline-2,3-dione.

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the protons of the indoline-2,3-dione core and the 4-(methylthio)phenyl substituent.

The indoline-2,3-dione (isatin) moiety features a 1,2,4-trisubstituted benzene (B151609) ring, which gives rise to a distinct set of signals for the remaining aromatic protons: H-4, H-6, and H-7. The proton at the C-4 position is anticipated to appear as a doublet, coupled to H-6 (meta-coupling). The H-6 proton should appear as a doublet of doublets, showing coupling to both H-7 (ortho-coupling) and H-4 (meta-coupling). The H-7 proton is expected to be a doublet, coupled to H-6 (ortho-coupling). A broad singlet corresponding to the N-H proton of the indole (B1671886) ring is also expected, typically in the downfield region.

The 4-(methylthio)phenyl group presents a symmetrical AA'BB' system for its aromatic protons. The two protons ortho to the sulfur atom (H-2' and H-6') are chemically equivalent and are expected to appear as a doublet. Similarly, the two protons meta to the sulfur atom (H-3' and H-5') are equivalent and should also appear as a doublet. A sharp singlet, integrating to three protons, is predicted for the methyl group of the methylthio (-SCH₃) substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | Downfield, broad | s (broad) | - |

| H-4 | ~7.7 | d | J ≈ 2.0 (meta) |

| H-6 | ~7.6 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |

| H-2', H-6' | ~7.5 | d | J ≈ 8.5 (ortho) |

| H-3', H-5' | ~7.3 | d | J ≈ 8.5 (ortho) |

| H-7 | ~6.9 | d | J ≈ 8.5 (ortho) |

| -SCH₃ | ~2.5 | s | - |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, fifteen distinct carbon signals are expected.

The most downfield signals in the spectrum correspond to the two carbonyl carbons of the dione (B5365651) functionality (C-2 and C-3), which are characteristic of the isatin (B1672199) core. amazonaws.com The remaining twelve signals appear in the aromatic region, corresponding to the six carbons of the indoline (B122111) ring system and the six carbons of the phenyl substituent. The carbon atom attached to the sulfur (C-4') will have a characteristic chemical shift, as will the quaternary carbons (C-3a, C-5, C-7a, and C-1'). The most upfield signal in the spectrum is expected to be from the methyl carbon of the methylthio group (-SCH₃), which typically appears around 15-20 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~183 |

| C-3 (C=O) | ~158 |

| C-7a | ~151 |

| C-4' | ~140 |

| C-3a | ~139 |

| C-5 | ~135 |

| C-1' | ~132 |

| C-3', C-5' | ~129 |

| C-2', C-6' | ~127 |

| C-6 | ~125 |

| C-4 | ~124 |

| C-7 | ~112 |

| -SCH₃ | ~15 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra by revealing scalar coupling connectivities.

Correlation Spectroscopy (COSY): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons H-6 and H-7 on the indoline ring. It would also show correlations between the ortho- and meta-protons on the 4-(methylthio)phenyl ring, confirming the AA'BB' system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of protonated carbons, such as C-4/H-4, C-6/H-6, C-7/H-7, and the carbons and protons of the phenyl and methylthio groups.

The N-H proton to the C-2, C-3a, and C-7a carbons, confirming the indoline ring structure.

The H-4 proton to the C-5 and C-3a carbons, and the H-6 proton to the C-7a and C-5 carbons, confirming the substitution at the C-5 position.

The methyl protons (-SCH₃) to the C-4' carbon of the phenyl ring, confirming the location of the methylthio group.

Protons on one aromatic ring (e.g., H-6) to the quaternary carbon of the other ring (C-1'), which would definitively prove the C5-C1' linkage between the two ring systems. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₁₅H₁₁NO₂S. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be used to measure the exact mass of the protonated molecule [M+H]⁺. rsc.orgrsc.org This precise mass measurement confirms the elemental composition and distinguishes the compound from any other isomers or compounds with the same nominal mass.

Molecular Formula: C₁₅H₁₁NO₂S

Calculated Exact Mass: 269.0510

Expected HRMS (ESI-TOF) [M+H]⁺: 270.0583

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information.

A characteristic fragmentation pathway for indoline-2,3-diones is the sequential loss of carbonyl groups (CO). amazonaws.com Therefore, a primary fragmentation of the molecular ion of this compound would be the loss of a CO molecule (28 Da) from the dione moiety. Further fragmentation could involve the cleavage of the C-S bond, leading to the loss of a methyl radical (•CH₃, 15 Da) or a thiomethyl radical (•SCH₃, 47 Da). Cleavage of the bond connecting the indoline and phenyl rings would also represent a plausible fragmentation pathway, yielding ions corresponding to each of the aromatic fragments. The analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups within a molecule. The IR and Raman spectra are complementary, with vibrations causing a change in dipole moment being IR-active, and those causing a change in polarizability being Raman-active. For this compound, these techniques are crucial for confirming the presence of the key structural motifs: the indoline-2,3-dione core and the 4-(methylthio)phenyl substituent.

The isatin core is characterized by its vicinal dicarbonyl (a ketone at C3 and an amide at C2) and an N-H group. These functionalities give rise to distinct and intense absorption bands in the IR spectrum.

The N-H stretching vibration of the secondary amine within the lactam ring is expected to appear as a sharp to moderately broad band in the region of 3100-3400 cm⁻¹. In the solid state, intermolecular hydrogen bonding between the N-H proton of one molecule and a carbonyl oxygen of a neighboring molecule can cause this band to shift to a lower frequency and broaden. researchgate.net Theoretical studies on isatin dimers have shown that this shift is a reliable indicator of hydrogen bond formation. researchgate.net

The carbonyl (C=O) stretching frequencies are particularly diagnostic for the isatin moiety. Due to the presence of two carbonyl groups, their vibrations can couple, leading to symmetric and asymmetric stretching modes. Typically, the IR spectra of isatin and its 5-substituted derivatives exhibit a complex pattern in the 1700-1800 cm⁻¹ region. nih.gov The amide C=O (at C2) generally absorbs at a lower wavenumber than the ketone C=O (at C3). Studies on various 5-substituted isatins show that the in-phase stretching frequency is sensitive to the electronic properties of the substituent at the C5 position. nih.gov The 4-(methylthio)phenyl group is a moderately electron-donating group, which would be expected to slightly lower the carbonyl stretching frequencies compared to unsubstituted isatin.

Expected Vibrational Frequencies for the Isatin Core

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3400 | Position and width are sensitive to hydrogen bonding. |

| Ketone (C3=O) | Stretching | 1740 - 1770 | Typically the higher frequency carbonyl band. |

The 4-(methylthio)phenyl group introduces additional characteristic vibrational modes. The phenyl moiety will exhibit several bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, often appearing as a set of sharp bands. The substitution pattern on the benzene ring (1,4- or para-substitution) gives rise to characteristic out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range, which can be a strong indicator of the substituent's position.

The thioether (C-S) linkage gives rise to C-S stretching vibrations which are typically weak in the IR spectrum but can produce a more prominent band in the Raman spectrum. These vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The S-CH₃ group will also have its own characteristic C-H stretching and bending modes.

X-ray Crystallography for Definitive Solid-State Structure Determination

While vibrational spectroscopy identifies functional groups, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Based on crystallographic studies of analogous 5-aryl isatins and N-phenylisatin, the key structural parameters for this compound can be accurately predicted. researchgate.netnih.gov

The crystal structure would reveal the near-planar geometry of the core indoline-2,3-dione ring system. A key structural feature is the torsional angle (dihedral angle) between the plane of the isatin ring and the plane of the 5-substituted phenyl ring. In related structures like 1-phenylisatin, this angle is significant (e.g., 50.59°), indicating a twisted conformation that minimizes steric hindrance. nih.gov

The bond length between the C2 and C3 carbonyl carbons in the isatin ring is typically longer than a standard C-C single bond, a characteristic feature of the α-dicarbonyl system. nih.gov The C-S bond lengths of the thioether group are expected to be in the range of 1.75-1.85 Å, and the S-C(methyl) bond will be slightly shorter than the S-C(aryl) bond.

Representative Bond Lengths and Angles from Analogous Structures

| Bond/Angle | Description | Expected Value | Reference Compound(s) |

|---|---|---|---|

| C2-C3 | α-dicarbonyl bond | ~1.55 Å | 1-Phenylisatin nih.gov |

| C2=O | Amide carbonyl | ~1.22 Å | General Isatin Derivatives |

| C3=O | Ketone carbonyl | ~1.21 Å | General Isatin Derivatives |

| C5-C(Aryl) | Isatin-Phenyl Linkage | ~1.49 Å | 5-Aryl Isatin Derivatives |

| C-S | Thioether C-S bond | 1.75 - 1.85 Å | General Thioether Compounds |

The crystal packing of isatin derivatives is typically dominated by a network of intermolecular interactions that stabilize the lattice. For this compound, several key interactions are anticipated.

The most prominent interaction is expected to be N-H···O=C hydrogen bonding . The N-H group of the isatin lactam acts as a hydrogen bond donor, while one of the carbonyl oxygens (most commonly the C2 amide oxygen) of an adjacent molecule acts as an acceptor. This often leads to the formation of centrosymmetric dimers or extended chains throughout the crystal lattice.

Isatin and its derivatives can theoretically exist in tautomeric forms, specifically the keto-enol form where the C3-keto group is converted to an enol (C3-OH). However, structural studies, including X-ray crystallography, have consistently shown that in the solid state, isatin derivatives overwhelmingly exist in the diketo form (indoline-2,3-dione). Therefore, it is highly probable that the crystal structure of this compound would confirm the presence of only the diketo tautomer. Any potential for the enol form would likely only be relevant in solution equilibria, not in the solid-state crystal structure.

Theoretical and Computational Investigations of 5 4 Methylthio Phenyl Indoline 2,3 Dione

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For novel isatin (B1672199) derivatives, DFT calculations are instrumental in predicting their geometric and electronic properties, which are crucial for understanding their reactivity and potential as therapeutic agents.

Geometry Optimization and Energetic Profiles

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the lowest potential energy) is determined. For an isatin derivative, this would involve calculating bond lengths, bond angles, and dihedral angles. For instance, in a study on 1-(4-methylbenzyl)indoline-2,3-dione, the indoline (B122111) portion was found to be planar, with the C7—C8 bond being longer than a typical bond between two sp2 hybridized carbon atoms, a characteristic feature of the indoline-2,3-dione scaffold. The DFT-optimized structure at the B3LYP/6-311G(d,p) level of theory was found to be in good agreement with experimental data from X-ray crystallography.

Energetic profiles, including total energy, enthalpy, and Gibbs free energy, can also be calculated. These values are fundamental for assessing the thermodynamic stability of the molecule.

Table 1: Representative Optimized Geometric Parameters for Isatin Derivatives (Illustrative)

| Parameter | Typical Value |

|---|---|

| C=O Bond Length (C2) | ~1.22 Å |

| C=O Bond Length (C3) | ~1.21 Å |

| C2-C3 Bond Length | ~1.55 Å |

| N1-C2 Bond Length | ~1.38 Å |

Note: This table is for illustrative purposes and actual values for 5-(4-(Methylthio)phenyl)indoline-2,3-dione would require specific calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

In studies of various indole (B1671886) derivatives, the HOMO and LUMO distributions are analyzed to understand charge transfer within the molecule. For example, in a study on 5-fluoro-1H-indole-2,3-dione-triazoles, FMO analysis revealed that the incorporation of a triazole moiety improved the pharmacological activities of the resulting compounds. For this compound, it would be expected that the HOMO is localized on the electron-rich phenylthio and indoline rings, while the LUMO is centered on the electron-deficient dione (B5365651) moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Isatin Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

Note: These values are hypothetical and serve to illustrate the concept.

Electrostatic Potential Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies on isatin derivatives have been performed against various biological targets, including kinases, proteases, and other enzymes. These studies aim to predict how the molecule fits into the active site of the protein and to estimate its binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

For this compound, docking studies would be conducted against relevant biological targets to predict its potential therapeutic activity. The results would provide insights into the most favorable binding pose and the key interactions responsible for binding.

Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

A detailed analysis of the docked pose reveals the specific non-covalent interactions between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for the stability of the complex and the biological activity of the compound. Common interactions include:

Hydrogen Bonding: The carbonyl oxygens and the N-H group of the isatin core are capable of forming hydrogen bonds with appropriate donor and acceptor residues in the protein.

Hydrophobic Interactions: The phenyl and methylthio groups can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic rings of the indoline and phenyl groups can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In a study of 5-fluoro-1H-indole-2,3-dione-triazoles, molecular docking supported the antimicrobial activity results by identifying key interactions with the target enzyme.

Table 3: Potential Ligand-Receptor Interactions for this compound (Hypothetical)

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Leu, Val, Ile, Ala |

Note: This table presents potential interactions based on the compound's structure; actual interactions would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. ut.ac.irnih.gov These models translate molecular structures into numerical descriptors and use them to develop mathematical equations that can predict the activity of new, untested compounds. nih.gov

For classes of compounds like 5-substituted isatin derivatives, both 2D and 3D QSAR models have been successfully developed to explore their anticancer, antimicrobial, and enzyme inhibitory activities.

2D QSAR: These models utilize descriptors calculated from the 2D representation of the molecule. These descriptors can be topological (describing atomic connectivity), electronic (related to charge distribution), or physicochemical (such as logP, a measure of lipophilicity). For isatin derivatives, studies have employed methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) to build predictive models. ut.ac.ir These analyses have shown that topological and gateway parameters often have a significant impact on the cytotoxic activity of these molecules. ut.ac.ir

3D QSAR: These models consider the three-dimensional structure of the molecules and how they align in space. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are used. These methods calculate steric and electrostatic fields around the aligned molecules and correlate these field values with biological activity. For indole derivatives, 3D-QSAR studies have been crucial in providing detailed information on the structure-activity relationship, leading to validated models with high predictive power. nih.gov

The development of a robust QSAR model for a series including this compound would involve synthesizing a library of related compounds and evaluating their biological activity. The resulting data would be used to generate a model, which would then be validated internally (e.g., using cross-validation) and externally with a test set of compounds not used in model generation. nih.govnih.gov

Table 1: Illustrative Descriptors Used in QSAR Models for Isatin Derivatives

| Descriptor Type | Example Descriptor | Information Provided | Potential Influence on Activity |

| Electronic | Dipole Moment | Overall polarity of the molecule. | Influences interactions in polar binding sites. |

| Topological | Wiener Index | Describes molecular branching. | Relates to molecular size and shape. |

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance. | Affects membrane permeability and hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability. | Important for charge-transfer interactions. |

A pharmacophore is the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. reactionbiology.com Pharmacophore modeling helps identify these key features, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.

For the isatin scaffold, the indoline-2,3-dione core itself presents key pharmacophoric features. The carbonyl group at C-2 and the lactam NH group are known to form critical hydrogen bonds with protein targets. nih.gov Studies on various isatin derivatives have consistently identified the following features:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens of the isatin ring are prominent hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The indole NH group acts as a hydrogen bond donor.

Aromatic Ring (AR): The benzene (B151609) ring of the isatin core provides a feature for aromatic or π-π stacking interactions.

Hydrophobic Group (HY): The substituent at the 5-position significantly influences activity, often by interacting with a hydrophobic pocket in the target protein. nih.gov

In the case of this compound, the key pharmacophoric features would be hypothesized to include:

Two Hydrogen Bond Acceptors from the dione moiety.

One Hydrogen Bond Donor from the indole nitrogen.

Two Aromatic Rings: one from the indole core and the second from the phenyl ring at the 5-position.

A Hydrophobic Center associated with the phenyl ring and the methylthio group. The sulfur atom of the methylthio group could also potentially participate in specific interactions.

Table 2: Common Pharmacophoric Features Identified for Isatin-Based Inhibitors

| Feature | Description | Role in Binding |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | π-π stacking, hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N). | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom. | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Group (HY) | A nonpolar chemical group. | Interacts with hydrophobic pockets in the receptor. |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a ligand, its interactions with a protein target, and the stability of the resulting protein-ligand complex. mdpi.com

In solution, this compound would exist as an equilibrium of different conformers. The rotational barrier around the single bond connecting the two aromatic rings would determine the flexibility of the molecule. Computational studies on similar bi-aryl systems show that while rotation is generally possible, there are preferred low-energy conformations. The most stable conformation would likely feature a non-planar arrangement between the indoline ring and the phenyl ring to minimize steric hindrance. MD simulations in a solvent box (e.g., water) can map the potential energy surface of this rotation, identifying the most populated conformational states and the energy barriers between them.

Once a ligand binds to a protein, the resulting complex is not static. MD simulations are essential for understanding the dynamic nature of this interaction. For a potential complex involving this compound, an MD simulation would typically start with a docked pose of the ligand in the protein's active site. The simulation would then track the movement of every atom in the system over a period of nanoseconds to microseconds.

Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-fluctuation RMSD value for the ligand indicates that it remains in a consistent binding pose. mdpi.com Large fluctuations may suggest an unstable or transient interaction. mdpi.com

Interaction Analysis: The simulation allows for the tracking of specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, over time. This can reveal which interactions are most stable and critical for maintaining the complex. For example, simulations on other isatin derivatives have highlighted the stability of hydrogen bonds formed by the isatin core with key amino acid residues like LEU83 and GLU81 in cyclin-dependent kinase 2 (CDK2). mdpi.com

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand, providing a quantitative measure of binding affinity.

For this compound, MD simulations would be critical to confirm whether the (methylthio)phenyl group can stably occupy a hydrophobic pocket and to assess the durability of the hydrogen bonds formed by the isatin core within a specific protein's active site.

Mechanistic Insights into the Biological Activities of 5 4 Methylthio Phenyl Indoline 2,3 Dione

Enzyme Inhibition Mechanisms

The isatin (B1672199) core is a prominent feature in a multitude of enzyme inhibitors, suggesting that 5-(4-(Methylthio)phenyl)indoline-2,3-dione likely exerts some of its biological effects through the modulation of enzyme activity.

Specific Enzyme Targets (e.g., DNA Gyrase, Kinases, Hydrolases)

Research into isatin derivatives has revealed a broad spectrum of enzyme targets. Notably, these compounds have shown inhibitory activity against bacterial DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. Novel bacterial topoisomerase inhibitors (NBTIs), a class that can include isatin derivatives, are known to form a ternary complex with DNA gyrase and DNA, thereby stabilizing the cleavage complex and inhibiting enzyme function.

Kinases are another major class of enzymes targeted by isatin analogs. The dysregulation of protein kinases is a hallmark of many diseases, including cancer. Isatin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For example, certain isatin-hydrazones have been identified as inhibitors of CDK2.

Furthermore, hydrolases , such as carboxylesterases (CEs), are also susceptible to inhibition by isatin compounds. Carboxylesterases are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The inhibition of these enzymes can have significant pharmacological implications.

Mode of Inhibition (Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition by isatin derivatives can vary depending on the specific enzyme and the chemical nature of the inhibitor. For kinases, some isatin-hydrazone derivatives have been characterized as ATP-competitive type II inhibitors of CDK2. This indicates that they bind to the ATP-binding site of the kinase, but in a different conformation than the active state, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

In the case of hydrolases like carboxylesterases, studies on related 1,2-dione compounds suggest a partially competitive mode of inhibition. This implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

The inhibition of DNA gyrase by novel bacterial topoisomerase inhibitors often involves the stabilization of a ternary complex, which can be considered a form of uncompetitive inhibition with respect to the DNA substrate, as the inhibitor binds to the enzyme-DNA complex.

Determination of Inhibitory Constants (e.g., Ki, IC50 at molecular level)

| Derivative Class | Target Enzyme | Inhibitory Constant |

| 5-Nitroisatin-derived thiosemicarbazones | Leishmanial cells | IC50 = 0.44 ± 0.02 µg/mL (for the most active compound) |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | Human leukemia K562 cells | IC50 = 0.03 μM |

| 5-Nitroisatin derivatives | E. coli DNA gyrase B | Data indicates excellent antimicrobial activity, suggesting potent inhibition. |

| Isatin-hydrazones | CDK2 protein kinase | IC50 = 0.245 µM (for the most active compound) |

| Tricyclic isatin oximes | Various kinases (e.g., DYRK1A, PIM1) | Kd values in the nanomolar range. |

Receptor Binding and Modulation

The indole (B1671886) nucleus, a key component of the isatin structure, is a common motif in ligands for various G protein-coupled receptors (GPCRs), suggesting that this compound may also interact with these receptors.

Agonist, Antagonist, or Allosteric Modulator Mechanisms

While direct evidence for the receptor activity of this compound is limited, studies on related indole-containing compounds provide some clues. For instance, certain indole derivatives have been shown to act as antagonists at dopamine (B1211576) D4 receptors and as agonists at 5-HT1A serotonin (B10506) receptors.

Furthermore, the concept of allosteric modulation is gaining prominence in drug discovery, and some isatin derivatives have been explored as potential allosteric modulators. An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby modulating the receptor's response to the endogenous ligand in a positive, negative, or neutral manner. This can offer a more nuanced approach to receptor modulation compared to direct agonism or antagonism.

Identification of Key Residues in Receptor-Ligand Interactions

Molecular docking and simulation studies are invaluable tools for predicting and understanding the interactions between a ligand and its receptor at the atomic level. While specific molecular modeling studies for this compound are not widely published, such studies on related indole derivatives interacting with receptors like the serotonin and dopamine receptors have been conducted.

These studies often reveal the importance of specific amino acid residues in the binding pocket that form key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the ligand. For example, in serotonin receptors, conserved aspartate residues are often crucial for binding the protonated amine of ligands. For a detailed understanding of the receptor-ligand interactions of this compound, specific molecular modeling studies on its potential receptor targets would be required.

Structure-Activity Relationships (SAR) for Mechanistic Biological Effects

The biological activity of indoline-2,3-dione derivatives is highly dependent on the nature and position of substituents on the core isatin ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govdrugbank.comnih.gov

Modifications at three key positions—the N-1 indole nitrogen, the C-3 carbonyl group, and various positions on the C-5 of the benzene (B151609) ring—have been shown to profoundly influence the mechanistic activity of isatin derivatives. drugbank.comdovepress.com

C-3 Position : The C-3 carbonyl group is a key site for chemical modification. It readily undergoes condensation reactions to form Schiff bases or can be used to create spiro-heterocyclic systems. nih.gov These modifications can dramatically alter the compound's shape and electronic properties, often leading to enhanced or novel biological activities. nih.govdrugbank.com

C-5 Position : The C-5 position on the benzene ring is a common point for substitution. The electronic nature of the substituent at this position—whether it is electron-donating or electron-withdrawing—can significantly affect the molecule's interaction with its biological target. nih.gov SAR studies have shown that introducing different functional groups at C-5 can modulate the compound's potency and selectivity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Indoline-2,3-diones

| Position | Type of Substituent | General Impact on Activity |

|---|---|---|

| N-1 | Alkyl, Benzyl groups | Can increase lipophilicity and modulate binding affinity. |

| C-3 | Schiff bases, Spiro-heterocycles | Alters molecular geometry, potentially enhancing target engagement. nih.gov |

| C-5 | Electron-donating/withdrawing groups | Modulates electronic properties and potency against specific targets. nih.gov |

This table summarizes general findings for the isatin class of compounds.

The specific substituent at the C-5 position in this compound is a 4-(methylthio)phenyl group. This moiety plays a critical role in defining the compound's interaction with its biological targets.

The phenyl ring itself provides a large, hydrophobic surface that can engage in favorable van der Waals, hydrophobic, and π-stacking interactions within the binding pocket of a target protein, such as a kinase or an enzyme. mdpi.com The para-substituted methylthio (-S-CH₃) group further refines these interactions. The sulfur atom in the methylthio group is a unique feature; it is electron-donating and can act as a hydrogen bond acceptor. The presence of sulfur-containing moieties is common in various biologically active molecules. nih.gov This group can influence the electronic distribution of the entire phenyl ring and provide specific interaction points that can enhance binding affinity and selectivity for its target. mdpi.com The combination of the phenyl ring and the methylthio group creates a distinct pharmacophore that is likely crucial for the specific biological activities observed with this compound.

Antimicrobial Activity Mechanisms (excluding clinical data)

While specific studies on the antimicrobial mechanisms of this compound are not found, research on related isatin and indole structures provides potential modes of action.

Antibacterial Mechanisms (e.g., cell wall synthesis, DNA replication)

The antibacterial activity of isatin derivatives has been noted, with some studies indicating greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov For the broader class of indole derivatives, molecular docking studies have suggested that their antibacterial effects may arise from the inhibition of essential bacterial enzymes. mdpi.com One such proposed target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the synthesis of the bacterial cell wall component peptidoglycan. mdpi.com Inhibition of this enzyme would disrupt cell wall integrity, leading to bacterial cell death.

Antifungal Activity Mechanisms

The precise antifungal mechanisms for this compound have not been elucidated. However, studies on structurally related indole compounds suggest potential targets within fungal cells. mdpi.com One proposed mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme belonging to the cytochrome P450 (CYP51) family. mdpi.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis compromises the structural integrity and function of the cell membrane, leading to fungal cell death. nih.govmdpi.com Another potential mechanism involves affecting the fungal cell wall, possibly by inducing β-D-glucanase and chitinolytic activity, which would lead to osmotic instability and morphological distortions. mdpi.comnih.gov

Anticancer Activity Mechanisms (excluding clinical data)

The anticancer potential of isatin-indole conjugates and related arylthioindoles has been a subject of investigation, with several proposed mechanisms of action focusing on antiproliferative effects and the identification of specific cellular targets.

Mechanisms of Antiproliferative Activity in Cancer Cell Lines

Studies on various isatin-indole hybrids have demonstrated antiproliferative activity against human cancer cell lines. dovepress.comdovepress.com A common mechanism appears to be the induction of cell cycle arrest, primarily at the G1 phase. dovepress.comdovepress.comnih.gov This is often accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. dovepress.comnih.gov This G1 phase arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

A key molecular event associated with this cell cycle arrest is the reduced phosphorylation of the retinoblastoma protein (Rb). dovepress.comdovepress.comnih.gov The Rb protein is a crucial tumor suppressor that controls the G1/S checkpoint. When hypophosphorylated, Rb binds to E2F transcription factors, preventing the expression of genes required for DNA replication. The dephosphorylation of Rb, as observed in cells treated with related isatin-indole compounds, suggests a mechanism that reinforces the G1 checkpoint, thus inhibiting cell proliferation. nih.gov

| Compound Class | Cancer Cell Lines | Observed Antiproliferative Mechanism |

| Isatin-Indole Hybrids | Various human cancer cell lines | Lengthening of the G1 phase of the cell cycle. dovepress.comdovepress.comnih.gov |

| Reduction in the S and G2/M phases. dovepress.comnih.gov | ||

| Significant decrease in the amount of phosphorylated Rb protein. dovepress.comdovepress.comnih.gov |

Identification of Cellular Targets (e.g., Tubulin, MARK4)

Tubulin: A significant body of research points to tubulin as a primary cellular target for many indole-based compounds. nih.govnih.govmdpi.com These molecules act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov By interfering with the assembly of microtubules, which are essential components of the mitotic spindle, these compounds disrupt the process of cell division. This leads to a stable arrest of mitotic progression, typically in the G2/M phase of the cell cycle, which ultimately triggers apoptosis or cell death. nih.govfrontiersin.org Arylthioindole (ATI) derivatives, which share structural similarities with the subject compound, are noted as potent inhibitors of tubulin polymerization. nih.gov

MARK4: Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as another potential target for anticancer therapies. nih.gov Overexpression of MARK4 is associated with various cancers. nih.gov Inhibition of MARK4 has been shown to suppress cell proliferation and induce apoptosis in cancer cells, such as the MCF-7 breast cancer cell line. nih.gov While direct inhibition of MARK4 by this compound has not been reported, the kinase remains a relevant potential target for novel anticancer agents. nih.govmerckmillipore.commerckmillipore.com

| Potential Cellular Target | Mechanism of Action | Consequence |

| Tubulin | Inhibition of tubulin polymerization by binding to the colchicine site. nih.govnih.gov | Disruption of microtubule network, G2/M cell cycle arrest, induction of apoptosis. nih.govfrontiersin.org |

| MARK4 | Inhibition of kinase activity. nih.gov | Inhibition of cell proliferation and induction of apoptosis in cancer cells. nih.gov |

Investigation of Other Mechanistic Biological Activities

Beyond direct antimicrobial and anticancer effects, the isatin and indole scaffolds are known for a wide spectrum of biological activities. indexcopernicus.comnih.govnih.gov These include anti-inflammatory, antioxidant, and antiviral properties. indexcopernicus.comresearchgate.net The diverse biological profile of these core structures suggests that this compound could potentially exhibit other mechanistic activities, although specific research to confirm this is currently lacking.

Antiamyloidogenic Mechanisms

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. ijpsjournal.com The ability of a compound to interfere with this process is a key measure of its potential as a therapeutic agent. Isatin derivatives have been identified as a promising class of molecules with anti-amyloid aggregation properties. ijpsjournal.com

The antiamyloidogenic activity of compounds like this compound is often assessed through in vitro assays that measure the inhibition of Aβ fibril formation. nih.govnih.gov One common method is the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils. nih.gov The potency of an inhibitor in this assay is typically reported as an IC50 value, which represents the concentration of the compound required to inhibit 50% of Aβ aggregation.

While specific experimental data for this compound's antiamyloidogenic activity is still emerging, studies on structurally related isatin derivatives provide valuable insights. For instance, various indole-containing compounds, including 3-(2-phenylhydrazono)isatins, have demonstrated IC50 values for the inhibition of Aβ aggregation in the sub-micromolar to low micromolar range. mdpi.com Computational molecular docking studies have further supported the potential of isatin derivatives to bind to Aβ peptides, thereby interfering with the aggregation process. ijpsjournal.com

The proposed mechanism for this activity involves the interaction of the isatin scaffold with the Aβ peptide, which can disrupt the hydrogen bonding necessary for the formation of β-sheet structures, a hallmark of amyloid fibrils. researchgate.net The specific substituents on the isatin ring, such as the 4-(methylthio)phenyl group at the 5-position, are crucial in determining the binding affinity and inhibitory potency.

Table 1: Antiamyloidogenic Activity of Selected Isatin Derivatives

| Compound | Assay Type | Endpoint | Result |

| Isatin Derivative A | Thioflavin T Assay | % Inhibition of Aβ(1-42) aggregation | 75% at 10 µM |

| Isatin Derivative B | Electron Microscopy | Fibril formation | Significant reduction in fibril length and density |

| 3-(2-phenylhydrazono)isatin | Thioflavin T Assay | IC50 | 5.2 µM |

This table presents hypothetical data based on findings for structurally similar compounds to illustrate the typical evaluation of antiamyloidogenic activity. Specific data for this compound is not yet publicly available.

Anti-inflammatory Pathways (at molecular level)

Neuroinflammation is another critical component in the progression of neurodegenerative diseases, characterized by the activation of brain-resident immune cells like microglia. herts.ac.uk This activation leads to the release of pro-inflammatory mediators, including cytokines and nitric oxide (NO), which can contribute to neuronal damage. herts.ac.ukexlibrisgroup.com

Compounds with anti-inflammatory properties can modulate these pathways, offering a potential therapeutic strategy. The anti-inflammatory effects of various heterocyclic compounds, including those with indole and quinoline (B57606) cores, have been investigated. nih.govnih.gov The mechanisms of action often involve the inhibition of key enzymes or transcription factors that regulate the inflammatory response.

At the molecular level, potential anti-inflammatory pathways for a compound like this compound could include:

Inhibition of Pro-inflammatory Enzymes: This includes enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes would lead to a decrease in the production of prostaglandins (B1171923) and nitric oxide, respectively.

Modulation of Transcription Factors: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Inhibition of NF-κB activation would prevent the transcription of numerous pro-inflammatory genes.

Attenuation of Cytokine Release: The compound may interfere with signaling pathways that lead to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). herts.ac.uk

Research into the specific molecular targets of this compound within these inflammatory pathways is ongoing. However, the broader class of isatin-containing molecules has shown promise in modulating these processes.

Table 2: Potential Anti-inflammatory Mechanisms and Molecular Targets

| Pathway | Molecular Target | Potential Effect of Inhibition |

| Prostaglandin Synthesis | Cyclooxygenase-2 (COX-2) | Reduction in pro-inflammatory prostaglandins |

| Nitric Oxide Production | Inducible Nitric Oxide Synthase (iNOS) | Decrease in cytotoxic nitric oxide levels |

| Inflammatory Gene Transcription | Nuclear Factor-kappa B (NF-κB) | Downregulation of pro-inflammatory cytokines and chemokines |

| Cytokine Signaling | Mitogen-Activated Protein Kinase (MAPK) pathways | Attenuation of TNF-α and IL-1β production |

This table outlines plausible anti-inflammatory mechanisms based on the known activities of related compound classes.

Derivatization and Structural Modification Strategies for 5 4 Methylthio Phenyl Indoline 2,3 Dione Analogues

Chemical Transformations at the Indoline (B122111) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indoline ring is a key site for introducing a variety of substituents to modulate the compound's physicochemical properties and biological activity. mdpi.comirapa.org

N-alkylation and N-arylation of isatin (B1672199) derivatives are common strategies to enhance lipophilicity and introduce specific interactions with biological targets. dergipark.org.trresearchgate.net These reactions typically involve the deprotonation of the N-H group with a base, followed by nucleophilic substitution with an appropriate alkyl or aryl halide. mdpi.com A variety of bases such as potassium carbonate, sodium hydride, and calcium hydride can be employed, often in polar aprotic solvents like dimethylformamide (DMF). acs.orgmdpi.com For instance, N-alkylation has been achieved by reacting isatin with alkyl bromides or iodides in the presence of calcium hydride in DMF at elevated temperatures. acs.org Similarly, N-arylation can be accomplished using aryl halides, often catalyzed by transition metals. google.com The introduction of large hydrophobic substituents at the N-1 position has been shown to be favorable for the inhibitory activity of some isatin-based compounds. nih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions of Isatin Derivatives

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Reference |

| Isatin | Alkyl bromide/iodide | Calcium hydride | DMF | N-alkylisatin | acs.org |

| 7-methyl isatin | Triphenyl bismuth diacetate | Copper powder | Methylene (B1212753) chloride | N-phenyl-7-methylisatin | google.com |

| 6-methyl isatin | Triphenyl bismuth diacetate | Copper powder | Methylene chloride | N-phenyl-6-methylisatin | google.com |

The N-1 position can also be functionalized through amidation and sulfonylation reactions. N-acylation is typically achieved by reacting the isatin with acyl chlorides or anhydrides. mdpi.com Sulfonylation involves the reaction of the isatin with a sulfonyl chloride in the presence of a base. mdpi.com These modifications can introduce hydrogen bond donors and acceptors, potentially enhancing target binding affinity. For example, the synthesis of 5-sulfonyl isatin derivatives has been explored to investigate their potential as protease inhibitors. nih.gov

Modifications at the C-3 Ketone and Aromatic C-5 Positions

The C-3 ketone and the C-5 position of the aromatic ring are critical for the biological activity of many isatin derivatives and are common sites for chemical modification. calstate.edunih.gov

The C-3 carbonyl group of the isatin ring is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases or imines. researchgate.net This reaction is a versatile method for introducing a wide range of substituents at this position. mdpi.com The resulting imine linkage (-C=N-) is important for the biological activity of many Schiff bases. researchgate.net For example, Schiff bases of isatin derivatives have been synthesized by reacting the isatin with various primary amines in the presence of a catalytic amount of glacial acetic acid in ethanol. ksu.edu.sa The formation of azomethine ylides from the condensation of isatin derivatives with amino acids, followed by 1,3-dipolar cycloaddition reactions, has also been utilized to create complex spiro-pyrrolidine-oxindole structures. uevora.ptresearchgate.net

The C-3 carbonyl group can participate in various condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, to introduce new carbon-carbon bonds. eurjchem.comtandfonline.com

The Knoevenagel condensation of isatins with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides a route to 2-oxoindolin-3-ylidene derivatives. eurjchem.comresearchgate.netresearchgate.net These reactions can be catalyzed by various catalysts, including sulfonic acid functionalized silica, in aqueous media. eurjchem.comresearchgate.net

The aldol condensation of isatins with ketones, such as acetone (B3395972) or cyclohexanone, leads to the formation of 3-hydroxy-2-oxindole derivatives. tandfonline.comtandfonline.com This reaction is a powerful method for creating a C-C bond at the C-3 position. tandfonline.comtandfonline.com

Table 2: Examples of Condensation Reactions at the C-3 Position of Isatin Derivatives

| Isatin Derivative | Reagent | Reaction Type | Product | Reference |

| Isatin | Malononitrile | Knoevenagel Condensation | (2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile | dergipark.org.trresearchgate.net |

| Isatin | Acetone | Aldol Condensation | 3-hydroxy-3-(2-oxopropyl)indolin-2-one | tandfonline.com |

| Isatin | Cyclohexanone | Aldol Condensation | 3-hydroxy-3-(2-oxocyclohexyl)indolin-2-one | tandfonline.com |

The C-5 position of the isatin aromatic ring is a key site for substitution to modulate biological activity and conduct structure-activity relationship (SAR) studies. nih.govnih.gov A variety of functional groups can be introduced at this position through electrophilic aromatic substitution reactions. For example, nitration of isatin with potassium nitrate (B79036) in sulfuric acid yields 5-nitroisatin. dergipark.org.trresearchgate.net Halogenation, such as bromination, can also be readily achieved. nih.gov

SAR studies have shown that the nature of the substituent at the C-5 position significantly influences the biological activity. nih.gov For instance, in some series of compounds, electron-donating groups at C-5 were found to be more beneficial for activity than electron-withdrawing groups. nih.gov In other cases, a carboxamide group or substituted sulfonamide groups at the C-5 position were found to be favorable. nih.gov The introduction of diverse functionalities at this position allows for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capabilities, which are all critical for optimizing interactions with biological targets. nih.govnih.gov

Development of Hybrid Molecules and Conjugates involving 5-(4-(methylthio)phenyl)indoline-2,3-dione

No specific studies detailing the development of hybrid molecules or conjugates directly involving the this compound scaffold were identified in the reviewed literature. The strategy of creating hybrid molecules by combining two or more pharmacophoric units is a common approach in medicinal chemistry to develop new therapeutic agents with potentially improved efficacy or novel mechanisms of action.

Combination with Other Pharmacophoric Units